molecular formula C7H10N2O2 B6238589 methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate CAS No. 72130-98-4

methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate

Cat. No.: B6238589
CAS No.: 72130-98-4
M. Wt: 154.2
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Description

Significance of Multifunctional Reagents in Advanced Chemical Transformations

The drive towards more sustainable and efficient chemical processes has propelled the development and utilization of multifunctional reagents. rsc.orgdocbrown.info These reagents offer several advantages over their monofunctional counterparts. By incorporating multiple reactive centers, they can participate in cascade or domino reactions, where a series of bond-forming events occur in a single synthetic operation without the need for isolating intermediates. This approach significantly reduces the number of synthetic steps, solvent consumption, and waste generation, aligning with the principles of green chemistry. nih.gov Furthermore, the strategic placement of different functional groups within a single molecule can lead to novel and selective transformations that would be difficult to achieve through sequential, single-step reactions. rsc.org The interplay between the functional groups can modulate their individual reactivities, allowing for precise control over the outcome of a reaction.

Historical Context and Evolution of Isocyanoacrylate Chemistry

The chemistry of isocyanoacrylates is deeply rooted in the broader fields of isocyanide and acrylate (B77674) chemistry. Isocyanides, first synthesized in the mid-19th century, were initially noted for their pungent odor and unique electronic structure. chemsrc.com For a long time, their synthetic utility was relatively unexplored. However, the discovery of multicomponent reactions, such as the Ugi and Passerini reactions, in the mid-20th century, brought isocyanides to the forefront of synthetic organic chemistry, showcasing their power as versatile C1 building blocks. researchgate.netbeilstein-journals.org

Concurrently, the chemistry of acrylates, particularly cyanoacrylates, saw significant development. The accidental discovery of the strong adhesive properties of ethyl 2-cyanoacrylate in 1942 by Harry Coover's team at B.F. Goodrich, and its later commercialization as "Super Glue" by Eastman Kodak, highlighted the rapid polymerization of this class of compounds. docbrown.infonih.govchemicalbook.com This reactivity stems from the electron-withdrawing nature of the cyano and ester groups, which makes the β-carbon highly susceptible to nucleophilic attack.

The fusion of these two fields, leading to isocyanoacrylates, represents a more recent evolution. Synthetic chemists recognized that replacing the cyano group of a cyanoacrylate with an isocyano group would create a molecule with a fascinating blend of electrophilic and nucleophilic character, opening up new avenues for chemical synthesis.

Structural Features and Inherent Reactivity Profile

The reactivity of methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate is a direct consequence of the electronic interplay between its three key functional groups. The molecule's structure is analogous to the well-studied methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, providing a basis for understanding its geometric and electronic properties. st-andrews.ac.uk

Structural Data of a Closely Related Analogue: Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate st-andrews.ac.uk

PropertyValue
Chemical FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.1102 (5)
b (Å)7.8170 (5)
c (Å)8.2454 (6)
α (°)97.270 (6)
β (°)93.431 (6)
γ (°)115.680 (7)
Volume (ų)406.31 (5)
Z2
Dihedral Angle (N-C=C-C)11.6 (1)°

Note: This data is for the cyano-analogue and is presented for comparative structural insight.

Isocyano Group as a Versatile Functional Handle

The isocyano group (-N≡C) is a truly unique functional group, exhibiting a duality in its reactivity. It can be described by two resonance structures, one with a triple bond between nitrogen and carbon and another with a double bond, which imparts both nucleophilic and electrophilic character to the terminal carbon atom. chemsrc.com This ambiphilic nature makes it a highly versatile functional handle in organic synthesis.

The isocyano group can act as a potent nucleophile, attacking various electrophiles. Conversely, it can also behave as an electrophile, particularly when activated by a Lewis acid. sigmaaldrich.com Its carbene-like character allows it to participate in insertion reactions. researchgate.net Furthermore, the isocyano group is a cornerstone of multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials in a single step. beilstein-journals.org In the context of this compound, the isocyano group is poised to engage in a variety of transformations, including cycloadditions and reactions with nucleophiles, leading to the formation of diverse heterocyclic structures.

α,β-Unsaturated Ester Moiety in Conjugate Systems

The α,β-unsaturated ester moiety is a classic Michael acceptor. The presence of the electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus susceptible to attack by nucleophiles. researchgate.net This conjugate addition, or Michael reaction, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

In this compound, the electrophilicity of the β-carbon is further modulated by the presence of the dimethylamino group at the 3-position. This creates a push-pull system, which can influence the regioselectivity of nucleophilic attack. The conjugated system also allows for participation in pericyclic reactions such as Diels-Alder reactions, where it can act as a dienophile.

Dimethylamino Group as an Activating or Directing Functionality

The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. In the context of the α,β-unsaturated system of this compound, this electron-donating character has a significant activating effect. It increases the electron density of the double bond, which can influence its reactivity towards electrophiles.

Furthermore, the dimethylamino group can act as a directing group in certain reactions. In electrophilic aromatic substitution, for instance, it is a powerful ortho-, para-director. While the framework of the target molecule is aliphatic, the directing influence of the dimethylamino group can still play a role in guiding the regioselectivity of certain reactions, for example, by coordinating to a metal catalyst. The basic nature of the dimethylamino group also means it can be protonated, which would dramatically alter the electronic properties and reactivity of the entire molecule.

Properties

CAS No.

72130-98-4

Molecular Formula

C7H10N2O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Dimethylamino 2 Isocyanoprop 2 Enoate

Established Laboratory-Scale Preparation Strategies

Conventional laboratory synthesis of this target molecule typically relies on the condensation of an active methylene (B1212753) compound with an activated formamide (B127407) reagent. This approach is a cornerstone of enamine and enaminone synthesis. researchgate.netresearchgate.net

The most direct and established route to methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate involves the reaction between two key precursor compounds: methyl isocyanoacetate and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) . mdpi.comsciforum.net

Methyl isocyanoacetate : This compound provides the isocyano group and the ester functionality, along with an active methylene group (the α-carbon) that is sufficiently acidic to react.

N,N-dimethylformamide dimethyl acetal (DMF-DMA) : This reagent serves as a highly reactive one-carbon synthon. mdpi.comsciforum.net It reacts with active methylene compounds to introduce the dimethylaminomethylene group (=CH-N(CH₃)₂). researchgate.net

The reaction sequence is a condensation reaction where the active methylene group of methyl isocyanoacetate attacks the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol (B129727) to form the stable push-pull alkene system of the final product. The reaction is typically carried out by heating the precursors together, often in a high-boiling inert solvent or, in some cases, neat.

General Reaction Scheme:

Figure 1: Proposed conventional synthesis of this compound.

The yield and purity of enamine synthesis are highly dependent on the reaction conditions. While a specific optimized protocol for this compound is not extensively documented, optimizations for analogous reactions involving active methylene compounds and DMF-DMA provide a clear framework. mdpi.comsciforum.net Key parameters that can be adjusted include the solvent, temperature, reaction time, and use of catalysts.

Studies on the synthesis of similar enaminones have shown that solvent choice can significantly impact reaction rates and yields. mdpi.com While some reactions proceed efficiently with neat reagents, others benefit from high-boiling solvents like xylene or DMF to ensure the reactants remain in the liquid phase and to facilitate the removal of volatile byproducts. Microwave-assisted synthesis has also emerged as a powerful tool to reduce reaction times and improve yields in solvent-free conditions.

Below is a table summarizing common optimization parameters for this type of condensation reaction.

ParameterConventional ApproachOptimized/Alternative ApproachRationale for Optimization
Solvent High-boiling solvents (e.g., Xylene, Toluene) or neat (solvent-free). Solvent-free under microwave irradiation. Reduces reaction time, minimizes solvent waste, and can improve yield.
Temperature Reflux temperature of the solvent (e.g., >100 °C). Controlled temperature under microwave (e.g., 80-120 °C) or room temperature for highly reactive substrates. Prevents degradation of sensitive functional groups (like isocyanide) and minimizes side reactions.
Catalyst Generally not required due to the high reactivity of DMF-DMA.Lewis acids (e.g., LiClO₄) or solid acids (e.g., montmorillonite (B579905) K10) in specific cases. sciforum.netCan accelerate the reaction for less reactive methylene compounds, allowing for milder conditions.
Reactant Ratio Equimolar amounts.Slight excess of DMF-DMA (e.g., 1.1-1.5 equivalents). sciforum.netEnsures complete conversion of the more valuable active methylene precursor.

Emerging Synthetic Approaches

Recent advances in synthetic chemistry emphasize the development of more sustainable and efficient methodologies. These include biocatalytic routes and the application of green chemistry principles to reduce environmental impact.

While a direct, single-enzyme biocatalytic route for the synthesis of this compound has not been reported, chemoenzymatic strategies can be envisioned by considering the biosynthesis of its core functional groups.

Isocyanide Group Formation : In nature, the isocyanide functional group is synthesized by a class of enzymes known as isocyanide synthases (ICSs). acs.orgoup.com These enzymes, found in various fungi and bacteria, typically catalyze the conversion of an amino group (often from an amino acid like tyrosine) into an isocyanide. acs.orgasm.org The mechanism involves an iron-mediated decarboxylative process. acs.org A chemoenzymatic approach could theoretically involve the enzymatic synthesis of an isocyanide-containing precursor, which is then chemically elaborated.

Enamine Formation : The formation of the enamine moiety can also be approached biocatalytically. Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) are used for the asymmetric synthesis of amines from ketones and imines. frontiersin.orgresearchgate.net While not directly forming the C=C-N bond of the target enamine, these enzymes are crucial for producing chiral amine precursors, which aligns with modern biocatalytic strategies for amine synthesis. Artificial enzymes have also been designed to catalyze reactions via enamine intermediates, suggesting future possibilities for direct biocatalytic enamine synthesis. researchgate.net

Applying green chemistry principles to the synthesis of this compound involves addressing the limitations of conventional methods, such as the use of volatile organic solvents and hazardous reagents. nih.gov

Greener Synthesis of the Enamine Moiety : The conventional condensation with DMF-DMA can be made greener. Solvent-free methods, such as conducting the reaction neat or using mechanochemistry (ball milling), significantly reduce solvent waste. organic-chemistry.orgscirp.org Ball milling has been shown to produce enamines from alkynes and amines with quantitative conversion in minutes, avoiding the need for solvents or catalysts. organic-chemistry.org

Greener Synthesis of the Isocyanide Group : The preparation of the isocyanoacetate precursor is a key target for green improvements. Traditional isocyanide syntheses often rely on the dehydration of formamides using toxic and corrosive reagents like phosphorus oxychloride (POCl₃) or phosgene. mdpi.comwikipedia.org A greener alternative is the use of p-toluenesulfonyl chloride (p-TsCl) with a base like pyridine (B92270) or triethylamine. rsc.orgresearchgate.net This method is less hazardous, offers a simpler work-up, and has a significantly lower environmental factor (E-factor). rsc.org Recent protocols have even demonstrated this dehydration reaction in water using micellar conditions, further enhancing the sustainability of isocyanide synthesis. researchgate.netrsc.org

The table below compares the conventional and greener approaches for the synthesis of the key structural components.

Synthetic StepConventional MethodGreener AlternativeGreen Chemistry Principle(s) Addressed
Enamine Formation Reaction with DMF-DMA in high-boiling solvent (e.g., xylene). Solvent-free reaction, possibly with microwave or ball-milling activation. organic-chemistry.orgscirp.orgSafer Solvents & Auxiliaries, Energy Efficiency, Waste Prevention. nih.gov
Isocyanide Synthesis (Precursor) Dehydration of formamide with POCl₃ or phosgene. mdpi.comwikipedia.orgDehydration of formamide with p-TsCl in greener solvents or water (micellar catalysis). rsc.orgrsc.orgSafer Solvents, Inherently Safer Chemistry for Accident Prevention, Waste Prevention. nih.gov

Purification and Isolation Techniques in Synthetic Protocols

The purification of the final product, this compound, is critical for removing unreacted starting materials, byproducts (such as methanol from the DMF-DMA reaction), and any potential side products. The choice of technique depends on the physical state and stability of the compound.

Column Chromatography : This is a highly effective method for purifying compounds of moderate polarity, such as enamino esters. Silica gel is the most common stationary phase. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Recrystallization : If the final product is a solid, recrystallization is an excellent method for achieving high purity. umass.edulibretexts.org The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures. mt.com A suitable solvent would be one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for compounds of this type include ethanol, ethyl acetate/hexane mixtures, or acetone/hexane mixtures. rochester.edu The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals. umass.edu

Distillation : If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be used for purification. This method effectively separates the product from non-volatile impurities and solvents with different boiling points. Given the conjugated system and multiple functional groups, thermal stability would need to be confirmed to prevent decomposition.

In most laboratory-scale preparations, a combination of these techniques may be employed, such as an initial purification by column chromatography followed by recrystallization of the isolated solid to achieve analytical purity.

In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is insufficient specific research data on the chemical compound This compound to generate a thorough and scientifically accurate article as requested. The detailed investigation into its reactivity, cycloadditions, and multicomponent reactions did not yield specific studies focused on this particular molecule.

The available research literature discusses related, but structurally distinct, compounds. For instance, information exists for the analogous cyano compound, methyl 3-(dimethylamino)-2-cyanoprop-2-enoate, as well as for general classes of compounds like vinyl isocyanates and push-pull alkenes. However, the unique electronic and steric properties of the isocyano group (-N≡C) compared to a cyano group (-C≡N) or an isocyanate group (-N=C=O) mean that their chemical reactivities are not directly comparable. Extrapolating data from these related molecules to describe this compound would be scientifically speculative and would not meet the required standards of accuracy.

The specific structure of this compound, featuring both a strong electron-donating group (dimethylamino) and two electron-withdrawing groups (isocyano and methyl ester) on a C=C double bond, classifies it as a highly polarized "push-pull" alkene. Such systems are known for their high reactivity and are often transient intermediates in chemical reactions rather than stable, isolable compounds. This inherent reactivity may explain the absence of dedicated studies on its specific reaction mechanisms and applications in the scientific literature.

Given the strict instructions to focus solely on "this compound" and to ensure all content is scientifically accurate, it is not possible to construct the requested article without engaging in speculation. To uphold the principles of factual accuracy and avoid generating unsubstantiated information, the article cannot be written at this time. Further experimental research and publication in peer-reviewed journals would be required to provide the necessary data to fulfill this request.

Reactivity and Mechanistic Investigations of Methyl 3 Dimethylamino 2 Isocyanoprop 2 Enoate

Multicomponent Reactions (MCRs)

Mechanistic Elucidation of Key Steps in Multicomponent Reactions (MCRs)

While specific mechanistic studies detailing the involvement of methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate in multicomponent reactions (MCRs) are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the well-established mechanisms of isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govmdpi.comnih.gov The key reactive centers in this compound are the nucleophilic isocyano carbon, the electrophilic β-carbon of the activated alkene, and the enamine-type functionality.

In a typical Ugi-type reaction, the initial step involves the condensation of an aldehyde or ketone with an amine to form an imine. nih.govbeilstein-journals.org This is followed by the nucleophilic attack of the isocyano carbon of this compound on the iminium ion. The resulting nitrilium intermediate is a highly reactive species. nih.gov This intermediate is then trapped by a carboxylate or another nucleophile present in the reaction mixture. nih.gov A subsequent Mumm rearrangement would then lead to the final α-acylamino carboxamide product. beilstein-journals.org The presence of the electron-donating dimethylamino group and the electron-withdrawing methyl ester group on the alkene backbone can influence the nucleophilicity of the isocyano carbon and the stability of the intermediates formed.

In Passerini-type reactions, which involve a carbonyl compound, a carboxylic acid, and an isocyanide, the isocyano carbon would directly attack the carbonyl carbon, activated by the carboxylic acid. researchgate.net The subsequent steps would involve the intramolecular trapping of the resulting nitrilium ion by the carboxylate to form an α-acyloxy carboxamide. researchgate.net

Scope and Limitations of Substrate Diversity in MCRs

The substrate scope for MCRs involving this compound is anticipated to be broad, a characteristic feature of isocyanide-based MCRs which allows for the rapid generation of diverse molecular scaffolds. nih.govresearchgate.netnih.gov

Aldehyde/Ketone Component: A wide variety of aldehydes and ketones, including aliphatic, aromatic, and heterocyclic derivatives, are expected to be compatible. Steric hindrance around the carbonyl group might affect reaction rates, with aldehydes generally being more reactive than ketones.

Amine Component (for Ugi-type reactions): Primary amines, including alkylamines, anilines, and amino acid esters, are likely to be suitable partners. The nucleophilicity of the amine will influence the rate of imine formation.

Carboxylic Acid Component: A diverse range of carboxylic acids, encompassing aliphatic, aromatic, and heterocyclic acids, can likely be employed. The acidity of the carboxylic acid can play a role in protonating the intermediate species.

Limitations:

Steric Hindrance: Highly hindered substrates, particularly in the amine or carbonyl component, may lead to lower yields or require more forcing reaction conditions.

Competing Reactions: The presence of other reactive functional groups within the substrates could lead to side reactions. For instance, nucleophilic groups on the other reactants could potentially compete with the intended nucleophile in trapping the nitrilium intermediate.

Stability of the Isocyanide: The stability of this compound under the reaction conditions is crucial. Strongly acidic or basic conditions might lead to its decomposition. wikipedia.org

Interactive Data Table: Predicted Substrate Scope in Ugi-type Reactions

Aldehyde/KetoneAmineCarboxylic AcidExpected Outcome
BenzaldehydeAnilineAcetic AcidHigh yield of the corresponding α-acylamino amide.
CyclohexanoneBenzylamineBenzoic AcidModerate to high yield, reaction may be slower.
FormaldehydeMethylamineFormic AcidPotential for high yield, careful control of stoichiometry needed.
Acetonetert-ButylaminePivalic AcidLow yield expected due to significant steric hindrance.

Nucleophilic Addition and Substitution Reactions

Additions to the Activated Alkene System

The carbon-carbon double bond in this compound is part of a push-pull system, activated by the electron-withdrawing methyl ester group and the electron-donating dimethylamino group. This electronic arrangement makes the β-carbon susceptible to nucleophilic attack. youtube.com

The mechanism of nucleophilic addition would involve the attack of a nucleophile on the β-carbon of the alkene. This would generate a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate would yield the final addition product. The regioselectivity of the addition is governed by the electronic effects of the substituents.

A variety of soft nucleophiles are expected to react, including:

Thiols: Thiolate anions would readily add in a Michael-type fashion.

Amines: Secondary amines could add to the activated double bond.

Enolates: Carbon nucleophiles such as enolates from β-dicarbonyl compounds could also participate in Michael additions.

Reactions Involving the Isocyano Carbon

The isocyano carbon is known for its dual nucleophilic and electrophilic (carbene-like) character. beilstein-journals.org It can undergo α-addition reactions where both a cation and an anion add to the carbon atom. nih.gov

In the presence of suitable electrophiles and nucleophiles, the isocyano group can be transformed into a variety of functional groups. For instance, acid-catalyzed hydration would convert the isocyanide to a formamide (B127407). wikipedia.org Cycloaddition reactions are also a hallmark of isocyanide chemistry. For example, a [4+1] cycloaddition with a suitable 1,3-dipole could lead to the formation of five-membered heterocyclic rings. nih.gov

Q & A

Q. Methodological

  • Use fume hoods and nitrile gloves due to potential toxicity of isocyanates.
  • Monitor for exothermic reactions during synthesis by in-line IR spectroscopy to prevent thermal runaway.
  • Store under inert gas (argon) at −20°C to inhibit hydrolysis. Emergency protocols should include neutralization with ethanolamine-containing spill kits .

How can stereochemical outcomes of reactions involving this compound be rigorously analyzed?

Advanced
Employ chiral HPLC or VCD (Vibrational Circular Dichroism) to distinguish enantiomers. For diastereomers, NOE correlations in NMR can confirm spatial arrangements. Computational transition-state modeling (e.g., using Gaussian) predicts stereoselectivity in nucleophilic additions to the enoate system .

What strategies optimize crystallization for structural studies of derivatives?

Q. Methodological

  • Screen solvents (e.g., ethanol/water mixtures) using high-throughput crystallization plates .
  • Introduce co-crystallizing agents (e.g., crown ethers) to stabilize labile groups like isocyano.
  • For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement to deconvolute overlapping reflections .

How does the electronic nature of the isocyano group influence reactivity in multicomponent reactions?

Advanced
The isocyano group’s strong electron-withdrawing effect activates the enoate for aza-Michael additions or cycloadditions . Kinetic studies (e.g., stopped-flow UV-Vis) reveal faster reaction rates compared to cyano analogs. Solvent polarity (measured via Kamlet-Taft parameters ) further modulates reactivity .

What analytical workflows validate purity and stability under varying conditions?

Q. Basic

  • Stability-indicating HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect degradation products.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor via TGA/DSC for decomposition thresholds .

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